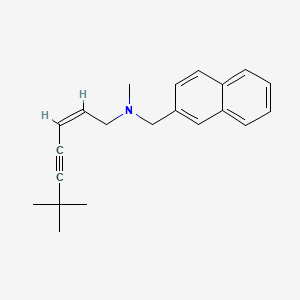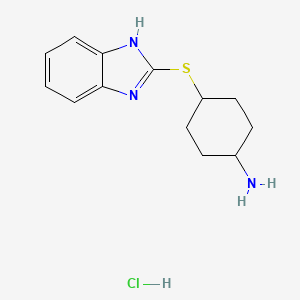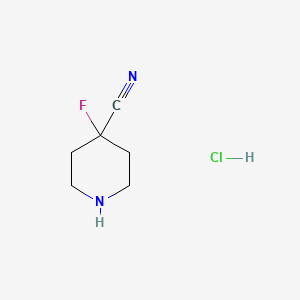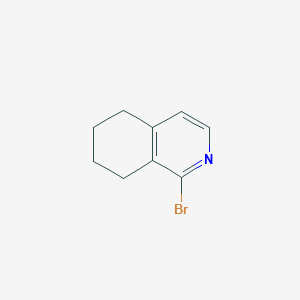![molecular formula C10H17Cl2N3O B1447790 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride CAS No. 1820604-45-2](/img/structure/B1447790.png)
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride
Overview
Description
Scientific Research Applications
Antibacterial Activity
Pyrrole-ligated 1,3,4-oxadiazole, a pharmacophore that exhibits broad therapeutic effects, is synthesized using a one-pot Maillard reaction between D-Ribose and an L-amino methyl ester . This compound has shown significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii .
Anti-inflammatory and Antioxidant Activity
The same pharmacophore, pyrrole-ligated 1,3,4-oxadiazole, also exhibits anti-inflammatory and antioxidant activities . This makes it a potential candidate for the development of drugs targeting inflammation and oxidative stress-related disorders .
Anti-cancer Activity
The anti-cancer activity of pyrrole-ligated 1,3,4-oxadiazole is another significant application . The compound’s ability to inhibit the growth of cancer cells makes it a potential candidate for cancer treatment .
Anti-HIV Activity
Pyrrole-ligated 1,3,4-oxadiazole also exhibits anti-HIV activity . This suggests its potential use in the development of drugs for the treatment of HIV .
Anti-epileptic Activity
The compound also shows anti-epileptic activity , indicating its potential use in the development of anti-epileptic drugs .
Anti-tuberculosis Activity
The anti-tuberculosis activity of pyrrole-ligated 1,3,4-oxadiazole is another significant application . This suggests its potential use in the development of drugs for the treatment of tuberculosis .
Fluorometric Determination of Zinc Ions
A novel Schiff base chemosensor based on benzimidazole was synthesized using 2-(Aminomethyl)benzimidazole dihydrochloride . This chemosensor exhibited a strong and quick turn-on fluorescence response in the presence of Zn2+ ions . This application is particularly useful in the field of analytical chemistry for the detection and quantification of zinc ions .
Synthesis of 1,2-Diamines
1,2-Diamines can be synthesized from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination . This method of synthesis is efficient and can be used in various scientific research applications .
Safety and Hazards
properties
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOSCSSGPBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)



![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)



![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)

![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)

